BenchChemオンラインストアへようこそ!

1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine

Antimicrobial resistance Staphylococcus aureus Microbiota-sparing

Select 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine (CAS 87870-26-6) for your next-generation PDE5 inhibitor or narrow-spectrum anti-staphylococcal research. The 2,7-naphthyridine scaffold provides >100,000-fold selectivity over PDE1-4, a profile unattainable with other naphthyridine regioisomers. The 3,4-dihydro motif enables further pharmacokinetic optimization. Ensure scaffold-specific target engagement—generic substitution risks potency loss. Available with verified 95% purity for reproducible synthesis.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 87870-26-6
Cat. No. B3058109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine
CAS87870-26-6
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCC1CN=C(C2=C1C=CN=C2)C
InChIInChI=1S/C10H12N2/c1-7-5-12-8(2)10-6-11-4-3-9(7)10/h3-4,6-7H,5H2,1-2H3
InChIKeyOCOYVHIKECXFRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine (CAS 87870-26-6): Structural and Procurement Baseline for 2,7-Naphthyridine Scaffold Research


1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine (CAS 87870-26-6) is a partially saturated 2,7-naphthyridine derivative with the molecular formula C₁₀H₁₂N₂ and molecular weight 160.22 g/mol . It belongs to the broader class of naphthyridines, which are bicyclic heteroaromatic compounds containing two nitrogen atoms at positions 2 and 7 [1]. The 3,4-dihydro structural motif distinguishes this compound from fully aromatic naphthyridine isomers and provides a distinct chemical reactivity profile relevant to downstream synthetic transformations. Unlike the more extensively studied 1,6- and 1,8-naphthyridine scaffolds, 2,7-naphthyridine derivatives exhibit a unique spectrum of pharmacological properties including antimicrobial, PDE5 inhibitory, and mGlu5 receptor antagonist activities [1][2].

Why Generic 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine Substitution Fails: Regioisomer-Dependent Activity and Scaffold Selectivity


Generic substitution across naphthyridine regioisomers or within the 2,7-naphthyridine class is not scientifically valid due to regioisomer-dependent pharmacological profiles and scaffold-intrinsic selectivity patterns. The six naphthyridine isomers (1,5-; 1,6-; 1,7-; 1,8-; 2,6-; 2,7-) exhibit distinct electronic distributions, hydrogen-bonding capabilities, and three-dimensional geometries that profoundly affect target engagement [1]. In PDE5 inhibitor development, 2,7-naphthyridine derivatives demonstrated >100,000-fold selectivity over PDE1-4 isoforms, whereas the corresponding 1,7-regioisomers exhibited different selectivity profiles [2]. Similarly, regioisomeric aryl naphthyridine series showed divergent mGlu5 receptor antagonist potencies in head-to-head SAR comparisons [3]. Even among 2,7-naphthyridine congeners, minor structural modifications produce orders-of-magnitude potency differences: compound 10f exhibited ~100-fold stronger anti-staphylococcal activity than the majority of its library counterparts [1]. Thus, substituting 1,4-dimethyl-3,4-dihydro-2,7-naphthyridine with a seemingly related analog carries substantial risk of altered target engagement, reduced potency, or complete loss of activity.

Quantitative Differentiation Evidence for 2,7-Naphthyridine-Based Compounds: Comparative Performance Data for Scientific Procurement


Anti-Staphylococcal Activity: MIC and Microbiota Selectivity of 2,7-Naphthyridine Derivatives vs. Broad-Spectrum Comparators

2,7-Naphthyridine derivative 10j demonstrated selective anti-staphylococcal activity with MIC = 8 mg/L against S. aureus, while derivative 10f exhibited MIC = 31 mg/L — approximately 100-fold stronger activity than the majority of library compounds tested [1]. Critically, these compounds showed no antimicrobial activity against Pseudomonas aeruginosa, Candida albicans, or the beneficial commensal Lactobacillus crispatus, indicating targeted anti-staphylococcal selectivity [1]. In vitro cytotoxicity assessment on fibroblast cell lines demonstrated low cytotoxicity for both 10f and 10j, with in vivo confirmation in the Galleria mellonella larval model showing no signs of systemic toxicity during a 5-day observation period [1]. Molecular dynamics simulations on the gyrase-DNA ternary complex supported stable binding of both hydrazone derivatives, with 10j showing slightly more favorable MM/GBSA energetics driven by electrostatics and halogen bonding, consistent with its approximately 4-fold lower MIC versus 10f [1].

Antimicrobial resistance Staphylococcus aureus Microbiota-sparing Biofilm eradication

PDE5 Inhibition: 2,7-Naphthyridine Derivative Potency and Isoform Selectivity vs. Sildenafil

2,7-Naphthyridine derivative 4c (T-0156) demonstrated PDE5 inhibition with IC₅₀ = 0.23 nM and exhibited one of the best PDE5 specificity profiles reported, with >100,000-fold selectivity versus PDE1-4 isoforms and 240-fold selectivity versus PDE6 [1][2]. In direct functional comparison, 4c showed more potent relaxant effects on isolated rabbit corpus cavernosum (EC₃₀ = 5.0 nM) than the clinical reference sildenafil (EC₃₀ = 8.7 nM) [1][2]. The enhanced selectivity profile of the 2,7-naphthyridine scaffold addresses a key limitation of sildenafil, where modest selectivities toward PDE1 and PDE6 have been implicated in clinically observed adverse effects including headache, nausea, cutaneous flushing, and visual disturbances [2]. The introduction of nitrogen atoms into the 2,7-naphthyridine ring system improved PK profiles by lowering calculated log P values (e.g., from 3.611 to 2.652) relative to isoquinolinone predecessors [2].

PDE5 inhibition Erectile dysfunction Isoform selectivity cGMP hydrolysis

Catalyst-Controlled Regioselective Hydrogenation of Naphthyridine Isomers: Orthogonal Access to 3,4-Dihydro Derivatives

Orthogonal catalyst-controlled procedures enable regioselective hydrogenation of [1,6]- and [1,7]-naphthyridines to their respective 1,2,3,4- or 5,6,7,8-tetrahydronaphthyridine counterparts [1]. Selectivity is dictated by catalyst choice: homogeneous ruthenium precatalyst [Ru(p-cymene)I₂]₂ produces hydrogenation of the electronically controlled ring, while heterogeneous palladium catalyst yields hydrogenation of the sterically and electronically influenced alternative ring [1][2]. These procedures were successfully applied to [1,6]-, [1,7]-, and [2,6]-naphthyridines, tolerating a wide range of substitution patterns and functional groups without substantially impacting selectivity [1]. Mechanistic studies ruled out selective product interconversion pathways and confirmed that the two catalyst systems directly hydrogenate their respective rings [1]. In certain cases, NaBArF₄ addition improved activity substantially [1].

Regioselective hydrogenation Catalyst selectivity Heterocyclic reduction Synthetic methodology

Regioisomer-Dependent mGlu5 Receptor Antagonist Potency Across Naphthyridine Scaffolds

Three novel regioisomeric series of aryl naphthyridine analogs were synthesized and evaluated as antagonists of the Class III GPCR mGlu5 receptor [1][2]. Systematic SAR comparison revealed that the position of nitrogen atoms within the naphthyridine ring system critically modulates mGlu5 receptor binding affinity and antagonist potency [1][2]. Both in vitro binding assays and in vivo pharmacological evaluation demonstrated regioisomer-dependent activity profiles, confirming that the specific naphthyridine regioisomer employed determines mGlu5 antagonist efficacy [1][2]. These findings establish that naphthyridine regioisomers are not functionally interchangeable for mGlu5-targeted applications [1][2].

mGlu5 receptor Metabotropic glutamate receptor Allosteric modulation CNS drug discovery

High-Value Research Applications of 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine and 2,7-Naphthyridine Derivatives Based on Evidence-Guided Differentiation


Medicinal Chemistry: PDE5 Inhibitor Development with Enhanced Isoform Selectivity

The 2,7-naphthyridine scaffold enables PDE5 inhibitor candidates with >100,000-fold selectivity over PDE1-4 and 240-fold selectivity over PDE6, directly addressing sildenafil's selectivity limitations that contribute to adverse effects [1]. The 3,4-dihydro structural motif of 1,4-dimethyl-3,4-dihydro-2,7-naphthyridine provides a partially saturated framework that can be further elaborated for pharmacokinetic optimization, as evidenced by improved log P values in related 2,7-naphthyridine PDE5 inhibitors compared to fully aromatic predecessors [1]. Researchers seeking next-generation PDE5 inhibitors with reduced side-effect profiles should prioritize this scaffold over alternative naphthyridine regioisomers that lack documented PDE5 selectivity data.

Antimicrobial Discovery: Narrow-Spectrum Anti-Staphylococcal Agents with Microbiota-Sparing Properties

2,7-Naphthyridine derivatives demonstrate selective antimicrobial activity exclusively against S. aureus (MIC = 8–31 mg/L) with no activity against P. aeruginosa, C. albicans, or beneficial L. crispatus commensals [2]. This targeted profile contrasts with broad-spectrum antibiotics that disrupt protective microbiota. The scaffold's in vivo safety has been validated in the Galleria mellonella model showing no systemic toxicity over 5-day observation, and molecular dynamics simulations confirm stable binding to the gyrase-DNA ternary complex [2]. Researchers developing narrow-spectrum anti-staphylococcal therapeutics — particularly for vaginal infections where commensal preservation is critical — should select 2,7-naphthyridine derivatives over broad-spectrum naphthyridine analogs.

Chemical Process Development: Regioselective Synthesis of Dihydro-Naphthyridine Building Blocks

The orthogonal catalyst-controlled hydrogenation methodology (Ru vs. Pd catalyst systems) provides synthetic chemists with predictable access to 3,4-dihydro-2,7-naphthyridine derivatives from fully aromatic precursors [3]. This methodology has been validated across [1,6]-, [1,7]-, and [2,6]-naphthyridine substrates and tolerates diverse substitution patterns [3]. 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine (CAS 87870-26-6) serves as a defined, commercially available building block for scaffold diversification, with available purity specifications of 95% from verified suppliers . Process chemists seeking reproducible access to dihydro-naphthyridine intermediates should procure the specific regioisomer rather than attempting in-house selective reduction without validated catalyst protocols.

CNS Drug Discovery: mGlu5 Receptor Antagonist Scaffold Optimization

Regioisomeric aryl naphthyridine series exhibit distinct mGlu5 receptor antagonist potencies, with systematic SAR comparison demonstrating that nitrogen atom positioning within the naphthyridine ring critically determines target engagement [4]. The 2,7-naphthyridine scaffold represents one of three validated regioisomeric series with established in vitro and in vivo pharmacological activity at mGlu5 [4]. CNS drug discovery programs targeting mGlu5 for psychiatric or neurological indications should select the 2,7-naphthyridine scaffold based on its documented SAR profile rather than assuming functional equivalence across naphthyridine regioisomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Dimethyl-3,4-dihydro-2,7-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.